tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Overview
Description
Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a useful research compound. Its molecular formula is C15H32N2O5 and its molecular weight is 320.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc .
Mode of Action
Boc-TOTA is a linker containing an amino group with a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This deprotection allows the compound to interact with its targets, leading to various biochemical reactions .
Result of Action
Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Boc-TOTA can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions . This suggests that the pH of the environment could potentially influence the action of Boc-TOTA.
Biological Activity
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, commonly referred to by its CAS number 194920-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₃₂N₂O₅
- Molecular Weight : 320.43 g/mol
- CAS Number : 194920-62-2
- Purity : 97% .
The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is a novel approach in targeted protein degradation. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective degradation of proteins that are otherwise difficult to inhibit with traditional small molecules .
In Vitro Studies
- Target Engagement : Studies have shown that tert-butyl carbamate derivatives can effectively engage target proteins, leading to significant degradation rates. For instance, when tested in various cancer cell lines, the compound demonstrated enhanced binding affinity and selectivity towards bromodomain-containing proteins, which are implicated in cancer progression .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated across multiple cell lines. Results indicated that it exhibits a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Specifically, in leukemia models, the compound induced apoptosis through the downregulation of key oncogenes such as c-MYC .
Case Studies
- Study on BET Family Proteins : In a study focusing on BET (Bromodomain and Extra-Terminal domain) family proteins, tert-butyl carbamate was shown to selectively degrade BRD4 in T-cell acute lymphoblastic leukemia (T-ALL) models. The compound's efficacy was compared with traditional BET inhibitors, revealing superior performance in initiating apoptosis and reducing tumor burden in vivo .
- Human Carbonic Anhydrase II : Another investigation assessed the compound's effects on human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. The study found that the compound induced rapid degradation of hCAII within hours of exposure, demonstrating prolonged activity that could be beneficial for therapeutic applications targeting metabolic pathways .
Data Table: Summary of Biological Activities
Activity | Observation |
---|---|
Target Engagement | High binding affinity to BRD4 and hCAII |
Cytotoxicity | Dose-dependent reduction in cell viability |
Apoptosis Induction | Significant apoptosis in T-ALL models |
Mechanism | PROTAC-mediated ubiquitination and degradation |
Safety Profile
The safety profile of this compound indicates moderate toxicity under certain conditions. Hazard statements include risks of skin irritation and respiratory issues upon inhalation or skin contact. Proper handling and storage conditions are recommended to mitigate these risks .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYAYNALHPDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475305 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194920-62-2 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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